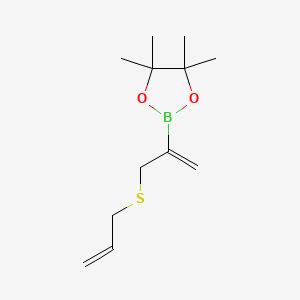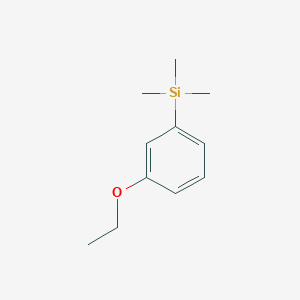
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its versatility in various chemical reactions, making it a valuable building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester typically involves the reaction of allylboronic acid pinacol ester with thiol compounds under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or alkanes.
Substitution: The boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkanes.
Substitution: Various substituted alkenes and aromatic compounds.
Aplicaciones Científicas De Investigación
3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules and study their interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The allylthio group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparación Con Compuestos Similares
Allylboronic Acid Pinacol Ester: Similar in structure but lacks the thio group, making it less versatile in certain reactions.
Phenylboronic Acid Pinacol Ester: Used in similar reactions but has different reactivity due to the phenyl group.
Isopropenylboronic Acid Pinacol Ester: Another boronic ester with different reactivity and applications.
Uniqueness: 3-(Allylthio)prop-1-ene-2-boronic Acid Pinacol Ester is unique due to the presence of both the allylthio and boronic ester groups, which provide a combination of reactivity and versatility not found in other similar compounds. This makes it particularly valuable in complex organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C12H21BO2S |
|---|---|
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(3-prop-2-enylsulfanylprop-1-en-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2S/c1-7-8-16-9-10(2)13-14-11(3,4)12(5,6)15-13/h7H,1-2,8-9H2,3-6H3 |
Clave InChI |
NLBHGSJZHQECCN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(=C)CSCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)


![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
![2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)

![6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13681942.png)
![1-Chloroimidazo[1,5-a]pyridin-7-amine](/img/structure/B13681943.png)




